molecular formula C9H10N2S B13262080 2-Ethyl-1,3-benzothiazol-4-amine

2-Ethyl-1,3-benzothiazol-4-amine

Cat. No.: B13262080
M. Wt: 178.26 g/mol
InChI Key: ZMWHXSOEDQYPSI-UHFFFAOYSA-N
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Description

2-Ethyl-1,3-benzothiazol-4-amine is a heterocyclic organic compound that features a benzothiazole ring system with an ethyl group at the second position and an amine group at the fourth position This compound is part of the benzothiazole family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1,3-benzothiazol-4-amine can be achieved through various synthetic pathways. One common method involves the cyclization of 2-aminobenzenethiol with an appropriate aldehyde or ketone under acidic conditions. Another approach is the condensation of 2-aminobenzenethiol with ethyl isothiocyanate, followed by cyclization.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions typically include elevated temperatures and the use of catalysts to accelerate the cyclization process.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1,3-benzothiazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

2-Ethyl-1,3-benzothiazol-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research has indicated its potential use in developing new drugs for treating diseases such as tuberculosis and cancer.

    Industry: It is used in the production of dyes, pigments, and rubber accelerators.

Mechanism of Action

The mechanism of action of 2-Ethyl-1,3-benzothiazol-4-amine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

2-Ethyl-1,3-benzothiazol-4-amine can be compared with other benzothiazole derivatives such as:

    2-Aminobenzothiazole: Known for its antimicrobial properties.

    2-Methylbenzothiazole: Used in the synthesis of dyes and pigments.

    2-Phenylbenzothiazole: Studied for its potential anticancer activity.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C9H10N2S

Molecular Weight

178.26 g/mol

IUPAC Name

2-ethyl-1,3-benzothiazol-4-amine

InChI

InChI=1S/C9H10N2S/c1-2-8-11-9-6(10)4-3-5-7(9)12-8/h3-5H,2,10H2,1H3

InChI Key

ZMWHXSOEDQYPSI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=CC=C2S1)N

Origin of Product

United States

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